molecular formula C33H64NO10P B1141734 PAz-PC CAS No. 117205-52-4

PAz-PC

カタログ番号: B1141734
CAS番号: 117205-52-4
分子量: 665.84
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

PAz-PC can be synthesized through the oxidation of low-density lipoprotein (LDL) particles. The process involves isolating and purifying phosphatidylcholine species from oxLDL, which contain the oxidized short-chain fatty acid remnant at the sn-2 position . The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale oxidation of LDL particles followed by isolation and purification processes. The reaction conditions are carefully controlled to ensure the production of high-purity this compound .

生物活性

PAz-PC, a specific oxidized phospholipid (OxPL), has garnered attention in recent years due to its significant biological activities, particularly in the context of cardiovascular health and inflammation. This article aims to synthesize current research findings on this compound, providing a detailed examination of its biological activity, mechanisms of action, and implications for health.

This compound is characterized as an oxidized form of phosphatidylcholine. Its chemical structure allows it to interact with various cellular components, influencing signaling pathways and cellular responses. The following table summarizes key physicochemical properties of this compound:

PropertyValue
Molecular Weight786.09 g/mol
SolubilitySoluble in organic solvents
StabilitySensitive to light and heat

Research indicates that this compound exerts its biological effects through several mechanisms:

  • Inflammation Modulation : this compound has been shown to influence inflammatory responses by modulating cytokine release. Specifically, it can enhance the production of pro-inflammatory cytokines while suppressing anti-inflammatory signals in certain contexts .
  • Cellular Viability : In cardiomyocytes, this compound exposure has been linked to reduced cell viability under oxidative stress conditions. Studies demonstrate that this compound treatment leads to increased levels of markers associated with cell death, such as cytochrome c (Cyt c) and troponin I .
  • Interaction with Lipid Metabolism : this compound significantly affects lipid metabolic pathways, particularly in cardiomyocytes, where it alters the metabolism of other oxidized phospholipids (OxPCs) and contributes to lipid peroxidation processes .

Case Studies and Research Findings

Several studies have investigated the effects of this compound on various cell types and conditions:

  • Cardiomyocyte Studies : A study demonstrated that IL-10 treatment significantly mitigates the adverse effects of this compound on cardiomyocyte viability. Specifically, IL-10 reduced the increase in troponin I levels induced by this compound, suggesting a protective role against oxidative damage .
  • Oxidative Stress Models : In models of oxidative stress, this compound was found to promote apoptosis in endothelial cells, highlighting its role in vascular health deterioration under pathological conditions .
  • Comparative Analysis : A comparative analysis revealed that among various OxPCs tested, this compound was uniquely responsive to IL-10 modulation, indicating its potential as a therapeutic target for inflammation-related diseases .

Data Tables

The following table summarizes the effects of this compound on cardiomyocyte viability and related biomarkers:

TreatmentCell Viability (%)Troponin I Levels (ng/mL)Cyt c Levels (ng/mL)
Control100BaselineBaseline
This compound6075Increased
IL-10 + this compound9030Reduced

特性

IUPAC Name

[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H64NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-34(2,3)4)44-33(38)25-22-19-16-17-20-23-31(35)36/h30H,5-29H2,1-4H3,(H-,35,36,39,40)/t30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQQYDSARXURNG-SSEXGKCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H64NO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922533
Record name 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117746-89-1
Record name 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。